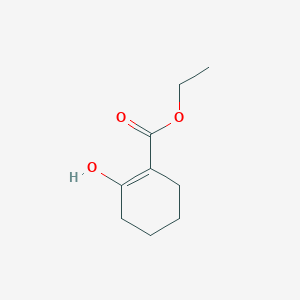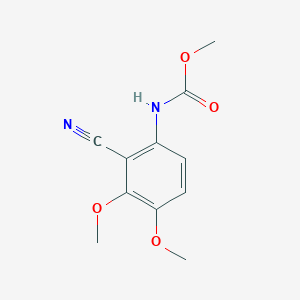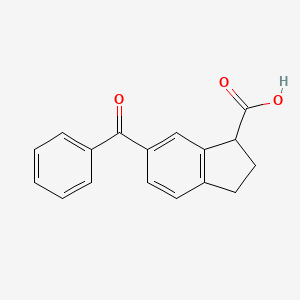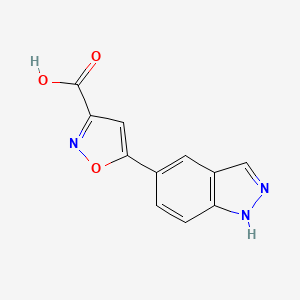![molecular formula C7H12O5S B8506322 3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester](/img/structure/B8506322.png)
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester is an organic compound with the molecular formula C7H12O5S. It is a derivative of cyclobutanecarboxylic acid, where the carboxyl group is esterified with methanol and the hydroxyl group is substituted with a methylsulfonyloxy group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester can be synthesized through a multi-step process. One common method involves the esterification of cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl cyclobutanecarboxylate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methylsulfonyloxy group.
Industrial Production Methods
Industrial production of methyl 3-(methylsulfonyloxy)cyclobutanecarboxylate typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is often enhanced through recrystallization or distillation techniques.
化学反应分析
Types of Reactions
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, sodium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted cyclobutanecarboxylates with various functional groups.
Reduction: The major product is methyl 3-hydroxycyclobutanecarboxylate.
Oxidation: Products include methyl 3-(methylsulfinyloxy)cyclobutanecarboxylate and methyl 3-(methylsulfonyl)cyclobutanecarboxylate.
科学研究应用
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 3-(methylsulfonyloxy)cyclobutanecarboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the methylsulfonyloxy group acts as a good leaving group, facilitating the attack of nucleophiles on the cyclobutane ring. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties.
相似化合物的比较
Similar Compounds
Methyl 3-(benzyloxy)cyclobutanecarboxylate: Similar in structure but with a benzyloxy group instead of a methylsulfonyloxy group.
Cyclobutanecarboxylic acid: The parent compound without esterification or substitution.
Methyl 3-oxocyclobutanecarboxylate: Contains a keto group instead of a methylsulfonyloxy group.
Uniqueness
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester is unique due to the presence of the methylsulfonyloxy group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis, particularly for introducing sulfonyl functionalities into target molecules.
属性
分子式 |
C7H12O5S |
|---|---|
分子量 |
208.23 g/mol |
IUPAC 名称 |
methyl 3-methylsulfonyloxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O5S/c1-11-7(8)5-3-6(4-5)12-13(2,9)10/h5-6H,3-4H2,1-2H3 |
InChI 键 |
MURFFISQSWZKCL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(C1)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


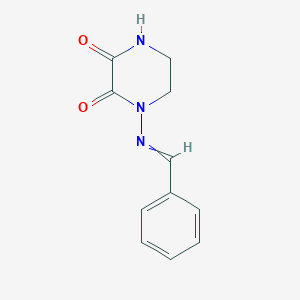
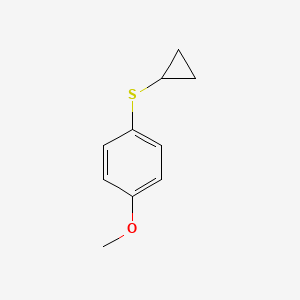
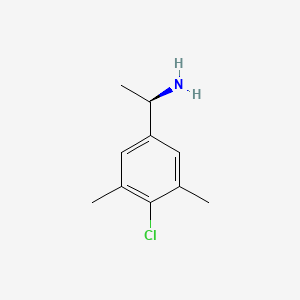
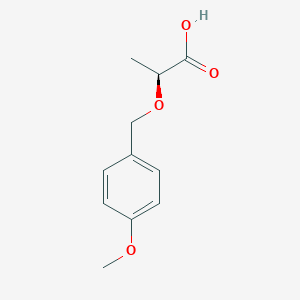
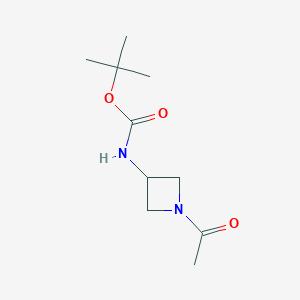
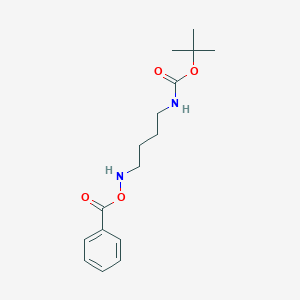
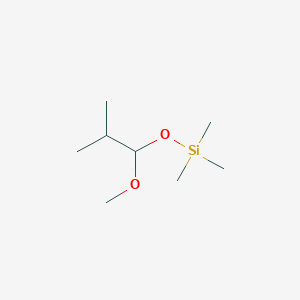
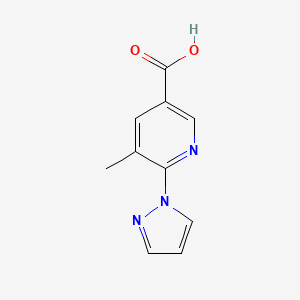
![1-Amino-3-[3-(trifluoromethyl)phenyl]acetone hydrochloride](/img/structure/B8506290.png)
